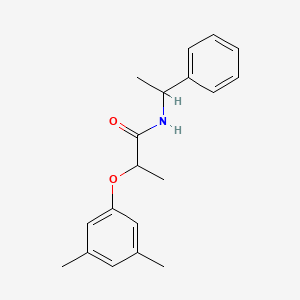

![molecular formula C22H23N5O3 B4623233 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinazolinyl derivatives involves multiple steps, including aminolysis of activated acids and alkylation processes. For example, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been achieved through aminolysis of activated by thionyl chloride or carbonyldiimidazole and alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinyl derivatives is determined using various analytical techniques, including (1)H, (13)C NMR, LC-MS, and EI-MS analysis. These techniques provide detailed information about the molecular configuration and the functional groups present, which are essential for understanding the compound's interaction with biological targets (Berest et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of quinazolinyl derivatives is influenced by their molecular structure. These compounds participate in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal for the synthesis of diverse derivatives with enhanced biological activities. The presence of functional groups such as acetamide and piperazine contributes to the compound's reactivity and its ability to undergo chemical modifications (Alagarsamy et al., 2012).

Physical Properties Analysis

The physical properties of quinazolinyl derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and can be influenced by modifications to the chemical structure. Understanding the physical properties is essential for optimizing the compound's pharmaceutical formulation and delivery (Gendugov et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazolinyl derivatives, including their acidity, basicity, and reactivity towards various reagents, play a significant role in their biological activity and interaction with biological targets. The chemical properties are influenced by the compound's functional groups and molecular structure, which determine its binding affinity and mechanism of action (Mehta et al., 2019).

Aplicaciones Científicas De Investigación

Anxiosedative and Antidepressant Properties

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, among other quinazoline derivatives, has been studied for its potential psychotropic properties. Research indicates that some derivatives exhibit pronounced anxiolytic, antiphobic, and antidepressant activities, making them promising candidates for further investigation into their therapeutic uses in treating anxiety and depressive disorders. These findings suggest a potential application of these compounds in the development of new anxiolytic and antidepressant medications (Tyurenkov et al., 2013).

Antimicrobial Activity

Quinazolin-4-one derivatives, including N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have demonstrated that some derivatives possess significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents to combat infectious diseases (Raghavendra et al., 2008).

Stability Under Stressful Conditions

The stability of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide under various stressful conditions has been thoroughly investigated. Studies have shown that it is stable to UV radiation, high temperatures, and oxidants. However, it is susceptible to hydrolysis in alkaline environments. These findings are crucial for the formulation and storage of pharmaceutical substances containing this compound (Gendugov et al., 2021).

Antihistaminic and Anti-inflammatory Properties

Research into the biological activities of quinazolinone derivatives has identified compounds with significant H1-antihistaminic and anti-inflammatory properties. These compounds, by blocking histamine-induced responses and showing potent anti-inflammatory effects in vivo, present a promising avenue for the development of new therapeutic agents for treating allergic reactions and inflammation (Alagarsamy et al., 2012).

Propiedades

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-16(28)25-10-12-26(13-11-25)18-8-6-17(7-9-18)24-21(29)14-27-15-23-20-5-3-2-4-19(20)22(27)30/h2-9,15H,10-14H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLROKBYFENXDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)

![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)

![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4623178.png)

![2-{[4-(4-morpholinyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4623179.png)

![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623216.png)

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)